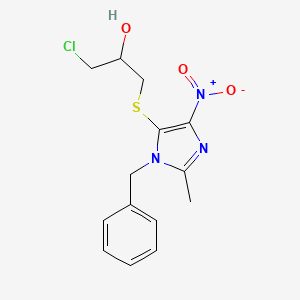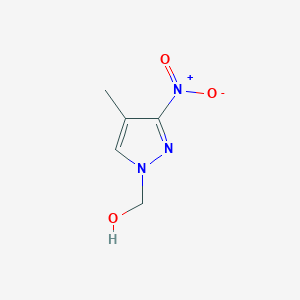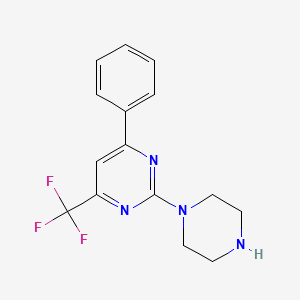![molecular formula C17H21NO5 B10906970 Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate CAS No. 64505-34-6](/img/structure/B10906970.png)
Ethyl {2,5-dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯是一种复杂的有机化合物,具有独特的结构,包括吡咯烷环和酯官能团。
准备方法
合成路线和反应条件
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯的合成通常涉及在受控条件下,将4-(丙-2-氧基)苯甲醛与合适的吡咯烷衍生物反应。该反应通常在催化剂存在下,在惰性气氛中进行,以防止不必要的副反应。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流系统进行大规模合成。该工艺将针对产率和纯度进行优化,并严格控制反应参数,如温度、压力和反应物浓度。
化学反应分析
反应类型
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯可以进行各种化学反应,包括:
氧化: 该反应可以引入额外的官能团或修饰现有的官能团。
还原: 该反应可以将羰基还原为醇或胺。
取代: 该反应可以用另一种官能团取代一种官能团,通常使用亲核试剂或亲电试剂。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及亲核试剂,如甲醇钠。反应条件因所需的转化而异,但通常涉及受控温度和惰性气氛。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生羧酸,而还原可以产生醇或胺。
科学研究应用
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯具有多种科学研究应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 它可能因其潜在的生物活性及其与生物分子的相互作用而被研究。
医药: 研究可能探索其作为治疗剂或药物前体的潜力。
工业: 它可用于开发新材料或作为化学制造中的中间体。
作用机制
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯的作用机制涉及它与特定分子靶标的相互作用,如酶或受体。这些相互作用可以调节生物途径并导致各种生理效应。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯可以与其他类似化合物进行比较,例如:
这些化合物具有结构相似性,但在具体的官能团和潜在的应用方面有所不同。{2,5-二氧代-3-[4-(丙-2-氧基)苯基]吡咯烷-1-基}乙酸乙酯的独特性在于其官能团的特定组合及其在不同应用中的潜力。
属性
CAS 编号 |
64505-34-6 |
|---|---|
分子式 |
C17H21NO5 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
ethyl 2-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(20)10-18-15(19)9-14(17(18)21)12-5-7-13(8-6-12)23-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI 键 |
YZWSDYCXIUSQAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=C(C=C2)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-2-[2-(trifluoromethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10906889.png)
![3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10906897.png)
![2-{(2E)-2-[(6-methylpyridin-2-yl)methylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10906913.png)

![2-[2-(9-Ethyl-9H-carbazol-3-YL)hydrazono]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B10906929.png)

![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B10906946.png)
![4-[(2E)-2-(9-anthrylmethylene)hydrazino]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B10906950.png)
![(5E)-5-[2-(3-acetylphenyl)hydrazinylidene]-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B10906952.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10906953.png)
![Methyl 3-(2-(2,2-difluoroethyl)-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10906955.png)

![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B10906959.png)

